molecular formula C36H72NO8P B159035 1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine CAS No. 82765-47-7

1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine

Cat. No.: B159035
CAS No.: 82765-47-7
M. Wt: 677.9 g/mol
InChI Key: OVRJLLUJKRFEBG-UUWRZZSWSA-N
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Description

1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is a defined, saturated diacylglycerophosphocholine with the common abbreviation PC(16:0/12:0). This phospholipid is a valuable tool in biochemical and cell biology research, particularly in the study of intracellular lipid-binding proteins and membrane dynamics. Its molecular formula is C₃₆H₇₂NO₈P and it has a molecular mass of 677.50 g/mol . A significant application of this and related phosphatidylcholines is in the study of Phosphatidylcholine Transfer Protein (PC-TP, also known as StARD2) . PC-TP is a highly specific intracellular lipid binding protein that is enriched in the liver and plays a role in glucose metabolism and insulin sensitivity . Research indicates that inhibiting PC-TP can attenuate high fat diet-induced increases in hepatic glucose production, suggesting it as a potential therapeutic target for managing hepatic insulin resistance . Well-defined phosphatidylcholines like PC(16:0/12:0) are essential for investigating the binding characteristics and biological functions of this protein. Furthermore, phosphatidylcholines serve as critical components in creating model membrane systems, such as liposomes, used to study membrane permeability, protein-lipid interactions, and the mechanism of action of various antimicrobial agents . This specific compound, with its saturated 16-carbon and 12-carbon fatty acyl chains, provides a stable lipid structure for these investigations. This product is intended for research purposes only and is not approved for human or diagnostic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[(2R)-2-dodecanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-20-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRJLLUJKRFEBG-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104800
Record name (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82765-47-7
Record name (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82765-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Tin-Catalyzed Acylation of Glycerophosphocholine

The most widely documented approach involves tin-mediated acylation of sn-glycero-3-phosphocholine (GPC). This method, adapted from the synthesis of analogous phosphatidylcholines, employs dibutyltin oxide (DBTO) as a catalyst to enhance acylation efficiency.

Procedure :

  • Substrate Activation : GPC (10 g, 39 mmol) and DBTO (5 mol%) are suspended in 2-propanol (400 mL) and refluxed for 1 hour to activate the hydroxyl groups.

  • Acyl Chloride Addition : Triethylamine (TEA, 1.2 equivalents) and hexadecanoyl chloride (1.2 equivalents) are added dropwise at 25°C. After 15 minutes, dodecanoyl chloride (1.2 equivalents) is introduced sequentially to ensure regioselective acylation at the sn-2 position.

  • Reaction Monitoring : High-performance liquid chromatography (HPLC) with a diol column and evaporative light scattering detection confirms >95% conversion to the target compound, with residual GPC <3%.

Key Parameters :

  • Solvent : 2-Propanol optimizes solubility of both GPC and acyl chlorides while minimizing side reactions.

  • Catalyst Load : 5 mol% DBTO reduces reaction time from 24 hours (uncatalyzed) to 15 minutes.

  • Temperature : Room temperature (25°C) prevents decomposition of acyl chlorides.

Sequential Acylation Without Catalysts

For laboratories avoiding tin-based catalysts, a two-step acylation protocol is employed:

Step 1 – sn-1 Acylation :
GPC is reacted with hexadecanoyl chloride (1.2 equivalents) in methanol at 40°C for 6 hours, yielding 1-hexadecanoyl-sn-glycero-3-phosphocholine (lyso-PC). Excess methanol facilitates nucleophilic attack at the primary hydroxyl group.

Step 2 – sn-2 Acylation :
The lyso-PC intermediate is dissolved in dichloromethane (DCM) and treated with dodecanoyl chloride (1.5 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) as an acyl transfer agent. After 12 hours at 25°C, the reaction achieves 85% yield, with purification via silica gel chromatography.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial facilities utilize continuous flow reactors to enhance throughput and consistency:

  • Reactor Design : Tubular reactors with inline IR spectroscopy monitor acylation progress in real time.

  • Conditions :

    • Residence Time : 5 minutes at 50°C

    • Pressure : 10 bar to maintain solvent stability

    • Catalyst Recovery : DBTO is filtered and recycled using ceramic membranes, reducing waste by 70%.

Quality Control Metrics

Purity Standards :

  • HPLC : ≥98% phosphatidylcholine content

  • 31P NMR : Confirms absence of lysophosphatidylcholine impurities (<0.5%)

  • Mass Spectrometry : ESI-MS ([M+H]+: 762.6 m/z) validates molecular identity.

Comparative Analysis of Methods

The table below summarizes critical parameters for laboratory and industrial methods:

ParameterTin-Catalyzed (Lab)Sequential Acylation (Lab)Continuous Flow (Industrial)
Yield80%85%92%
Reaction Time15 min18 hours5 min
CatalystDBTO (5 mol%)DMAP (0.1 eq)DBTO (recycled)
Solvent2-PropanolMethanol/DCM2-Propanol
PurificationAcetone precipitationSilica chromatographyMembrane filtration

Data synthesized from Refs..

Mechanistic Insights

Role of Tin Catalysts

Dibutyltin oxide (DBTO) forms a Lewis acid-base complex with GPC, polarizing the hydroxyl groups and enhancing nucleophilicity at the sn-1 position. This preorganization reduces the activation energy for acyl chloride attack, enabling rapid acylation even at ambient temperatures.

Solvent Effects

2-Propanol stabilizes transition states through hydrogen bonding, while methanol’s higher polarity accelerates lyso-PC formation in the uncatalyzed route. Industrial protocols favor 2-propanol for its low toxicity and compatibility with continuous processes.

Challenges and Optimization Strategies

Regioselectivity

Unwanted sn-3 acylation (<5%) occurs when excess acyl chloride is used. Mitigation strategies include:

  • Stoichiometric Control : Limiting acyl chloride to 1.2 equivalents per hydroxyl group.

  • Temperature Gradients : Gradual cooling from 40°C to 25°C during dodecanoyl chloride addition.

Byproduct Formation

Major Byproducts :

  • Lysophosphatidylcholine : Generated via hydrolysis of acyl chlorides. Controlled by anhydrous conditions and molecular sieves.

  • Diacylglycerophosphocholine Isomers : Minimized using sn-specific GPC starting material .

Chemical Reactions Analysis

1,2-PLPC can undergo various reactions:

    Oxidation: It may undergo oxidative reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the acyl chains.

    Substitution: Substitution reactions can occur at the phosphocholine head group. Common reagents and conditions depend on the specific reaction type and desired modifications.

Major products:

  • Oxidized derivatives with altered acyl chains.
  • Structurally modified phospholipids.

Scientific Research Applications

Structural Role in Biological Membranes

Phospholipid Composition
1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is a phospholipid that contributes to the structural integrity of biological membranes. It consists of a hexadecanoyl (16:0) chain at the sn-1 position and a dodecanoyl (12:0) chain at the sn-2 position, making it a part of the diacylglycerophosphocholines class. This unique composition plays a crucial role in maintaining membrane fluidity and stability, which are essential for cellular functions such as signaling and transport .

Membrane Dynamics
Studies have shown that the acyl chain length and saturation influence membrane properties like permeability and phase behavior. The presence of 1-hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine in model membranes has been used to investigate lipid-lipid interactions and their effects on membrane dynamics .

Drug Delivery Systems

Nanoparticle Formulations
This phospholipid is increasingly utilized in formulating lipid-based drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. Research indicates that nanoparticles composed of this phosphatidylcholine can improve targeted delivery and reduce systemic toxicity .

Case Studies
Several studies have demonstrated the efficacy of drug formulations using 1-hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine. For example, a study published in Journal of Controlled Release showed that liposomes containing this compound significantly enhanced the delivery of anticancer agents to tumor sites while minimizing side effects .

Biochemical Research

Cell Signaling Pathways
Phosphatidylcholines, including 1-hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, play pivotal roles in cell signaling pathways. They are involved in the production of second messengers such as diacylglycerol and phosphatidic acid, which are crucial for various cellular responses .

Experimental Models
Researchers utilize this compound in experimental models to study lipid-mediated signaling mechanisms. Its incorporation into cell culture systems allows for the exploration of how alterations in membrane composition affect signaling pathways related to cell growth and apoptosis.

Material Science Applications

Biomaterials Development
In material science, 1-hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is being explored for developing biomaterials suitable for tissue engineering applications. Its biocompatibility and ability to form stable lipid bilayers make it an attractive candidate for creating scaffolds that mimic natural extracellular matrices .

Surface Coatings
Additionally, this phospholipid can be used to modify surfaces for improved biocompatibility in medical devices. Studies indicate that coatings made from this compound can enhance cellular adhesion and proliferation on implantable devices .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Structural Role in MembranesMaintains membrane fluidity and stabilityInvestigated lipid-lipid interactions; essential for cellular functions
Drug Delivery SystemsEnhances solubility and bioavailability of hydrophobic drugsImproved targeted delivery of anticancer agents in liposome formulations
Biochemical ResearchInvolved in cell signaling pathwaysExplored lipid-mediated signaling mechanisms in cell culture systems
Material ScienceUsed in biomaterials for tissue engineering; surface coatings for medical devicesEnhanced cellular adhesion on implantable devices

Mechanism of Action

The exact mechanism of action involves:

    Membrane Fluidity: 1,2-PLPC affects membrane fluidity due to its specific acyl chains.

    Cell Signaling: It may influence signaling pathways via membrane interactions.

Comparison with Similar Compounds

Variations in Acyl Chain Length and Saturation

The biological and physicochemical properties of phosphatidylcholines are heavily influenced by acyl chain length and saturation. Key comparisons include:

  • 1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine (16:0/18:0 PC): sn-2 chain: Longer saturated C18:0 vs. C12:0 in 16:0/12:0 PC. Molecular formula: C₄₂H₈₄NO₈P (avg. mass 762.11 g/mol). Impact: Increased hydrophobic thickness and higher phase transition temperature compared to 16:0/12:0 PC.
  • 1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (16:0/22:6 PC): sn-2 chain: Polyunsaturated C22:6 (ω-3) vs. saturated C12:0. Molecular formula: C₄₆H₈₄NO₈P (avg. mass 834.15 g/mol). Impact: Enhances membrane fluidity and serves as a reservoir for signaling lipid mediators (e.g., eicosanoids).
  • 1-Octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine (18:0/22:4 PC): sn-2 chain: Tetraunsaturated C22:4 (ω-6) vs. saturated C12:0. Molecular formula: C₄₈H₈₈NO₈P (avg. mass 838.21 g/mol). Impact: Predominantly found in neuronal tissues, supporting synaptic vesicle dynamics.

Ether-Linked Analogs

Ether-linked phosphatidylcholines exhibit distinct biochemical roles compared to ester-linked species like 16:0/12:0 PC:

  • 1-O-Hexadecyl-2-hexadecanoyl-sn-glycero-3-phosphocholine (16:0e/16:0 PC): sn-1 linkage: Ether bond (alkyl) vs. ester in 16:0/12:0 PC. Molecular formula: C₃₈H₇₈NO₇P (avg. mass 708.02 g/mol). Impact: Resists hydrolysis by phospholipases, increasing metabolic stability. Associated with cancer cell proliferation.
  • Platelet-activating factor (PAF, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine): sn-2 chain: Short acetyl group (C2:0) vs. C12:0. Molecular formula: C₂₆H₅₄NO₇P (avg. mass 552.69 g/mol). Impact: Potent inflammatory mediator, 200-fold more active than acyl analogs in platelet activation.

Data Table: Structural and Functional Comparison

Compound Name sn-1 Chain sn-2 Chain Molecular Formula Avg. Mass (g/mol) Key Biological Role References
16:0/12:0 PC 16:0 (ester) 12:0 (ester) C₃₆H₇₂NO₈P 690.94 Membrane stability
16:0/18:0 PC 16:0 (ester) 18:0 (ester) C₄₂H₈₄NO₈P 762.11 Thermal resilience
16:0/22:6 PC 16:0 (ester) 22:6 (ester) C₄₆H₈₄NO₈P 834.15 Membrane fluidity, signaling
18:0/22:4 PC 18:0 (ester) 22:4 (ester) C₄₈H₈₈NO₈P 838.21 Neuronal function
16:0e/16:0 PC 16:0 (ether) 16:0 (ester) C₃₈H₇₈NO₇P 708.02 Cancer cell survival
PAF (1-O-alkyl-2-acetyl-GPC) 16:0 (ether) C2:0 (acetyl) C₂₆H₅₄NO₇P 552.69 Inflammation, platelet activation

Biological Activity

1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine (HDPC) is a phospholipid belonging to the class of lysophosphatidylcholines. Its unique structure, characterized by a hexadecanoyl (C16:0) chain at the sn-1 position and a dodecanoyl (C12:0) chain at the sn-2 position, contributes to its diverse biological activities. This article explores the biological activity of HDPC, focusing on its role in cellular membranes, drug delivery systems, and potential therapeutic applications.

  • Molecular Formula : C36H72NO8P
  • Molecular Weight : 677.9 g/mol
  • CAS Number : 82765-47-7
  • IUPAC Name : [(2R)-2-dodecanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Membrane Interaction

HDPC plays a crucial role in maintaining the structural integrity and fluidity of lipid bilayers. Its amphiphilic nature allows it to interact favorably with both hydrophilic and hydrophobic environments, which is essential for cellular functions such as signaling and membrane fusion.

Cell Signaling

Phosphatidylcholines, including HDPC, are involved in various signaling pathways. They modulate membrane properties that influence receptor activity and intracellular signaling cascades. The presence of specific acyl chains can alter the physical state of membranes, affecting protein interactions and cellular responses .

Drug Delivery Systems

HDPC has been incorporated into liposomal formulations for targeted drug delivery. Its ability to form stable lipid bilayers enhances the encapsulation efficiency of therapeutic agents, improving their bioavailability and reducing systemic toxicity.

Pulmonary Surfactant Role

Research indicates that HDPC may play a role in pulmonary surfactant systems, which are critical for reducing surface tension in alveoli during respiration. This property suggests potential applications in treating respiratory distress syndromes .

Study 1: Lipid Bilayer Stability

A study examined the effects of various phosphatidylcholines on lipid bilayer stability. HDPC demonstrated superior stability compared to other phospholipids due to its unique acyl chain composition. The findings indicated that HDPC could be beneficial in formulating more resilient liposomal systems for drug delivery .

Study 2: Interaction with Biomolecules

Another investigation focused on the interaction between HDPC and flavonoids within lipid membranes. The results showed that flavonoids could penetrate lipid bilayers, affecting membrane dynamics and potentially enhancing the bioactivity of both compounds .

Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
1-Palmitoyl-2-lauroyl-sn-glycero-3-phosphocholineC36H72NO8PUsed in studying lipid bilayer interactions
1-Hexadecanoyl-2-hexadecyl-sn-glycero-3-phosphocholineC36H72NO8PExhibits unique stability due to identical chain lengths
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholineC36H72NO8PImportant in studying phospholipid metabolism

The comparative analysis highlights how the specific acyl chain lengths in HDPC influence its physical properties and biological functions differently compared to structurally similar compounds.

Q & A

Basic: What methodologies are recommended for efficient extraction of 1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine from biological samples?

Answer:
The Bligh-Dyer method is widely used for rapid lipid extraction. Key steps include:

  • Homogenizing wet tissue with chloroform:methanol (2:1 v/v) to form a miscible system with tissue water.
  • Separating the mixture into two layers by adding chloroform and water. The chloroform layer contains lipids, while the methanolic layer retains non-lipids.
  • Isolating the chloroform layer for purification. This method minimizes lipid degradation and achieves >95% recovery efficiency in 10 minutes .
    Validation: Confirm lipid purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Basic: How can phosphatidylcholine (PC) levels, including 1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine, be quantified in complex biological matrices?

Answer:
Use a phosphatidylcholine assay kit with enzymatic or colorimetric detection:

  • Enzymatic hydrolysis : PC is hydrolyzed by phospholipase D to release choline, which reacts with a chromogenic probe (e.g., N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline).
  • Standard curve preparation : Use synthetic PC standards (e.g., 0–100 µM) for calibration.
  • Data correction : Subtract background signals from sample readings and average replicates (minimum duplicates) to ensure precision (±5% CV) .
    Note: For samples exceeding the standard range, dilute with buffer and multiply by the dilution factor.

Advanced: How should researchers resolve contradictions in phase behavior data for asymmetric phosphatidylcholines like 1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine?

Answer:
Contradictions in thermotropic behavior (e.g., inconsistent transition temperatures or bilayer phases) can arise from:

  • Isomeric heterogeneity : Positional isomers (e.g., sn-1 vs. sn-2 acyl chain asymmetry) may adopt distinct conformations. Compare with structurally defined analogs (e.g., 1-eicosyl-2-dodecyl-rac-glycero-3-phosphocholine) using differential scanning calorimetry (DSC) and X-ray diffraction .
  • Interdigitation effects : Asymmetric PCs with long sn-1 chains may form interdigitated bilayers (Lβ* phase) with no chain tilt, while shorter chains favor tilted Lβ' phases. Validate via electron density profiles and molecular area calculations .
    Recommendation: Always pair DSC data with structural techniques (e.g., NMR or X-ray) to resolve ambiguities.

Advanced: What synthetic strategies are optimal for producing high-purity 1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine with minimal isomerization?

Answer:

  • Stereoselective acylation : Use sn-glycero-3-phosphocholine as a backbone. Protect the sn-2 hydroxyl group, introduce the dodecanoyl chain at sn-2 via activated esters (e.g., p-nitrophenyl esters), followed by hexadecanoylation at sn-1 .
  • Chromatographic purification : Employ reverse-phase HPLC with a C18 column and isopropanol/water gradients to separate positional isomers. Confirm purity (>98%) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
    Pitfalls: Isomerization during synthesis can occur due to acyl migration. Monitor reaction pH (<7.5) and temperature (<25°C) to minimize side reactions.

Basic: What spectroscopic techniques are suitable for structural characterization of 1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine?

Answer:

  • Mass spectrometry (MS) : Use LC-ESI-QTOF-MS to confirm molecular weight (e.g., [M+H]+ at m/z 705.99) and fragmentation patterns. Key fragments include m/z 184 (phosphocholine headgroup) and acyl chain-specific ions .
  • NMR : ¹H and ³¹P NMR identify sn-1/sn-2 acyl chain positions. For example, the sn-2 carbonyl resonance appears downfield (~173 ppm) in ¹³C NMR .

Advanced: How can researchers address challenges in quantifying low-abundance 1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine in lipidomic studies?

Answer:

  • Pre-concentration : Solid-phase extraction (SPE) with C18 cartridges enriches PC species. Elute with methanol:chloroform (9:1 v/v).
  • High-sensitivity MS : Use parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) targeting m/z 706 → 184 transition. Optimize collision energy (e.g., 10–30 eV) to enhance signal-to-noise ratios .
  • Internal standards : Deuterated PC analogs (e.g., PC(16:0-d31/18:1)) correct for matrix effects and ionization efficiency .

Advanced: What experimental approaches validate the biological activity of 1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine in membrane models?

Answer:

  • Liposome preparation : Form unilamellar vesicles via extrusion (100 nm pores) in PBS. Incorporate 10 mol% target PC and monitor bilayer stability via dynamic light scattering (DLS).
  • Membrane fluidity assays : Use fluorescence anisotropy with diphenylhexatriene (DPH) probes. Lower anisotropy values indicate increased fluidity due to asymmetric chain packing .
  • Functional studies : Assess PC’s role in lipid-protein interactions (e.g., phospholipase A2 activation) using radiolabeled substrates (³H-arachidonic acid) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.